

Vimseltinib Drug-Drug Interaction Studies: A Technical Support Center

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MT-3014

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This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding drug-drug interaction (DDI) studies involving vimseltinib.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of concern for vimseltinib drug-drug interactions?

A1: The primary mechanism of concern for vimseltinib DDIs is its interaction with drug transporters, specifically P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). Vimseltinib is an inhibitor of both P-gp and BCRP.[1] Co-administration with substrates of these transporters may lead to increased plasma concentrations of the substrate drugs, potentially increasing their toxicity. Vimseltinib is also a substrate for P-gp, but co-administration with a P-gp inhibitor did not result in clinically significant changes to vimseltinib's pharmacokinetics.[1][2]

Q2: Does vimseltinib have a significant potential for cytochrome P450 (CYP) enzyme-mediated drug interactions?

A2: No, vimseltinib has a low risk for CYP-mediated DDIs. In vitro studies have shown that it has high IC50 values (> 75 $\mu\text{mol/L}$) for all major CYP isoforms and does not exhibit time-dependent or metabolism-dependent inhibition.[3] Furthermore, CYP enzymes are not anticipated to play a major role in the metabolism of vimseltinib.[1][4]

Q3: What are the recommendations for co-administering vimseltinib with P-gp or BCRP substrates?

A3: It is recommended to avoid the concomitant use of vimseltinib with P-gp and BCRP substrates.^{[1][2][5]} If co-administration is unavoidable, vimseltinib should be administered at least 4 hours prior to the P-gp or BCRP substrate.^{[1][2][5]}

Q4: Are there any known clinical data on the interaction of vimseltinib with P-gp substrates?

A4: While dedicated clinical DDI studies appear limited in publicly available literature, model-informed predictions suggest a significant interaction. For instance, co-administration of vimseltinib with dabigatran, a P-gp substrate, is predicted to increase the AUC and C_{max} of dabigatran by 2- to 3-fold.^[1]

Q5: How is vimseltinib metabolized and eliminated?

A5: Vimseltinib is primarily metabolized through oxidation, N-demethylation, and N-dealkylation.^{[1][2][4]} Elimination occurs through both feces (approximately 43%, with 9.1% as unchanged drug) and urine (approximately 38%, with 5.1% as unchanged drug).^{[1][4]}

Troubleshooting Guides

Issue 1: Unexpectedly high exposure of a co-administered drug in a preclinical in vivo study.

- Possible Cause: The co-administered drug may be a substrate of P-gp or BCRP, and its efflux is being inhibited by vimseltinib.
- Troubleshooting Steps:
 - Verify if the co-administered drug is a known P-gp or BCRP substrate by reviewing literature or using in silico prediction tools.
 - Conduct an in vitro transporter inhibition assay to confirm the interaction between vimseltinib and the transporter responsible for the efflux of the co-administered drug.
 - If the interaction is confirmed, consider a dose reduction of the co-administered drug in subsequent studies.

- Alternatively, if clinically relevant, advise a time-staggered dosing schedule, administering vimseltinib at least 4 hours before the substrate drug.[1][2][5]

Issue 2: Inconsistent results in in vitro P-gp inhibition assays.

- Possible Cause: Variability in experimental conditions, such as cell line passage number, incubation times, or concentration of the probe substrate.
- Troubleshooting Steps:
 - Ensure consistent cell passage numbers for all experiments, as transporter expression can vary with passage.
 - Optimize the incubation time to be within the linear range of transport for the probe substrate.
 - Use a well-characterized P-gp probe substrate (e.g., digoxin, calcein-AM) at a concentration below its K_m for P-gp.
 - Include both a positive control inhibitor (e.g., verapamil, cyclosporin A) and a negative control in each assay plate to ensure assay performance.

Data Presentation

Table 1: Summary of In Vitro Cytochrome P450 Inhibition by Vimseltinib

CYP Isoform	IC50 (μmol/L)	Time-Dependent Inhibition
CYP1A2	> 75	No
CYP2B6	> 75	No
CYP2C8	> 75	No
CYP2C9	> 75	No
CYP2C19	> 75	No
CYP2D6	> 75	No
CYP3A4	> 75	No
Data sourced from preclinical in vitro metabolism studies.[3]		

Table 2: Summary of Vimseltinib Interaction with Drug Transporters

Transporter	Vimseltinib as a Substrate	Vimseltinib as an Inhibitor	Clinical Recommendation for Co-administration with Substrates
P-gp (MDR1)	Yes	Yes (IC50 = 4.35 μmol/L)	Avoid concomitant use. If unavoidable, administer vimseltinib at least 4 hours prior. [1][2][5]
BCRP	No	Yes	Avoid concomitant use.[1][2][5]
OCT2	Not specified	Yes	Avoid concomitant use.[1][5]
IC50 value for P-gp inhibition is from in vitro studies.[3]			

Table 3: Predicted Pharmacokinetic Interaction between Vimseltinib and Dabigatran (a P-gp Substrate)

Co-administered Drug	Parameter	Predicted Change with Vimseltinib
Dabigatran	AUC	2- to 3-fold increase
Dabigatran	Cmax	2- to 3-fold increase
Data based on model-informed approaches. ^[1]		

Experimental Protocols

Representative Experimental Protocol for In Vitro P-gp Inhibition Assay

This is a representative protocol based on standard industry practices, as the specific protocol for vimseltinib is not publicly available.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of vimseltinib for P-glycoprotein (P-gp)-mediated transport.

Materials:

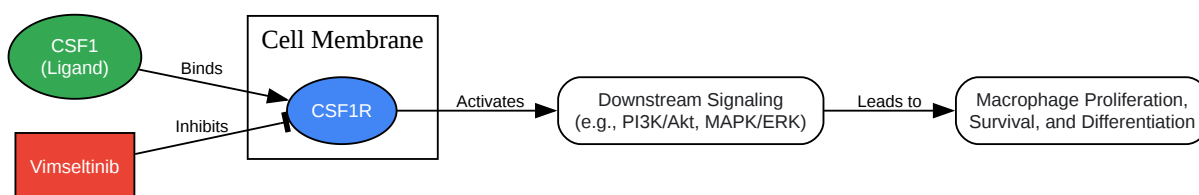
- Caco-2 or MDCK-MDR1 cell line
- Transwell® inserts (e.g., 24-well format)
- Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
- Digoxin (P-gp probe substrate)
- Vimseltinib (test inhibitor)
- Verapamil (positive control inhibitor)
- LC-MS/MS for quantification of digoxin

Methodology:

- Cell Culture and Seeding: Culture Caco-2 or MDCK-MDR1 cells to confluence on Transwell® inserts to form a polarized monolayer. Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER).
- Bidirectional Transport Assay:
 - Apical to Basolateral (A-to-B) Transport:
 - Pre-incubate the cell monolayers with HBSS containing different concentrations of vimseltinib or verapamil on both the apical and basolateral sides for 30-60 minutes at 37°C.
 - Initiate the transport assay by adding HBSS containing digoxin and the respective inhibitor concentration to the apical (donor) compartment. The basolateral (receiver) compartment will contain HBSS with the inhibitor.
 - Incubate for a defined period (e.g., 120 minutes) at 37°C with gentle shaking.
 - At the end of the incubation, collect samples from the basolateral compartment for LC-MS/MS analysis.
 - Basolateral to Apical (B-to-A) Transport:
 - Follow the same pre-incubation procedure.
 - Initiate the transport assay by adding HBSS containing digoxin and the inhibitor to the basolateral (donor) compartment. The apical (receiver) compartment will contain HBSS with the inhibitor.
 - Incubate and collect samples from the apical compartment for LC-MS/MS analysis.
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

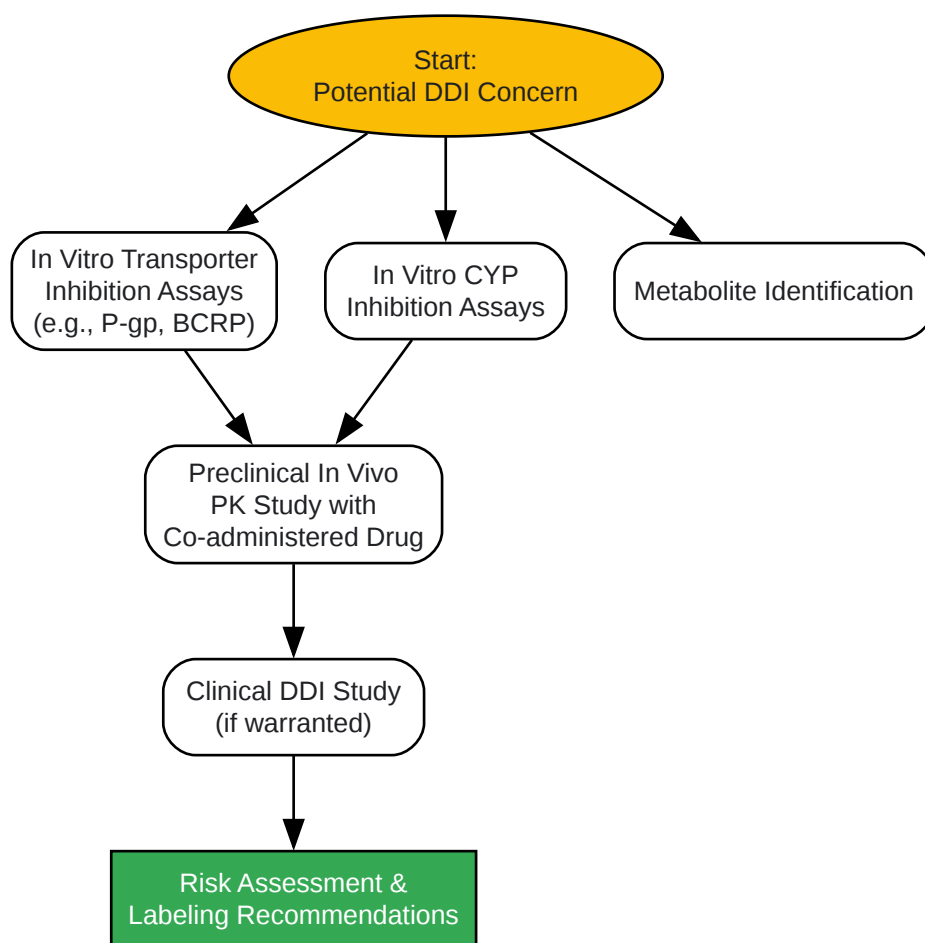
- Calculate the efflux ratio (ER) as the ratio of Papp (B-to-A) / Papp (A-to-B).
- Determine the percent inhibition of P-gp-mediated efflux at each vimseltinib concentration relative to the vehicle control.
- Plot the percent inhibition against the logarithm of vimseltinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations



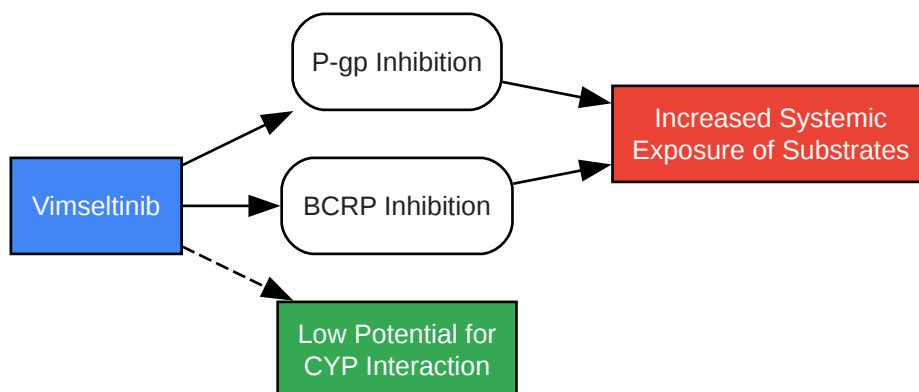
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Caption: Vimseltinib's mechanism of action on the CSF1R signaling pathway.



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Caption: General experimental workflow for assessing drug-drug interactions.



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Caption: Logical relationships of vimseltinib's drug-drug interaction potential.

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- To cite this document: BenchChem. [Vimseltinib Drug-Drug Interaction Studies: A Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15574017#vimseltinib-drug-drug-interaction-studies>]

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